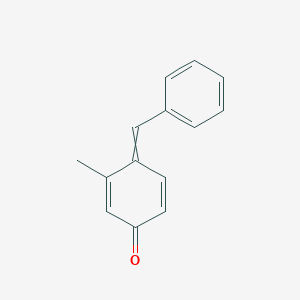
4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by a benzylidene group attached to a cyclohexa-2,5-dien-1-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one typically involves the reaction of benzaldehyde with a substituted cyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group through an aldol condensation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding cyclohexanone derivative.
Substitution: Electrophilic substitution reactions can occur at the benzylidene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions include quinone derivatives, reduced cyclohexanone derivatives, and various substituted benzylidene compounds .
Wissenschaftliche Forschungsanwendungen
4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, leading to the modulation of biological pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
- 4-Benzylidene-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one
- 4-Benzylidene-2,6-di-tert-butyl-4-hydroxycyclohexa-2,5-dien-1-one
Comparison: 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, this compound exhibits distinct electrophilic properties and a different spectrum of biological activities .
Eigenschaften
CAS-Nummer |
89338-18-1 |
|---|---|
Molekularformel |
C14H12O |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
4-benzylidene-3-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H12O/c1-11-9-14(15)8-7-13(11)10-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
GIZAVFHGWKITRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C=CC1=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


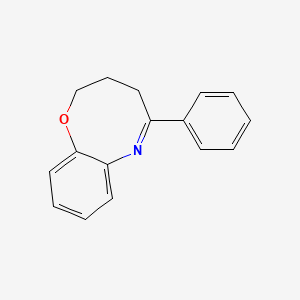
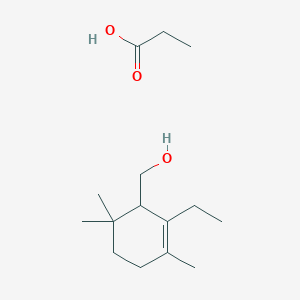
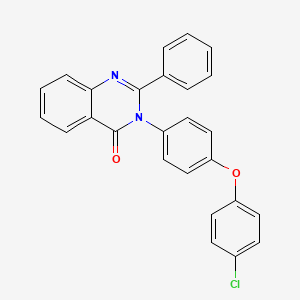
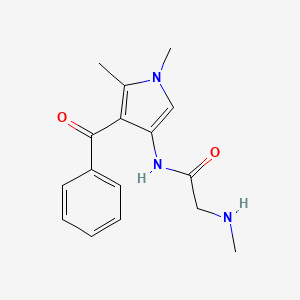

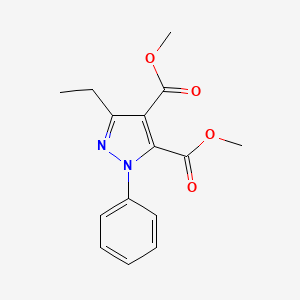


![[(5Z)-5-(1-hydroxyethylidene)-2-methoxy-4-oxofluoranthen-8-yl] acetate](/img/structure/B14385744.png)
![5-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)pent-1-en-3-one](/img/structure/B14385756.png)
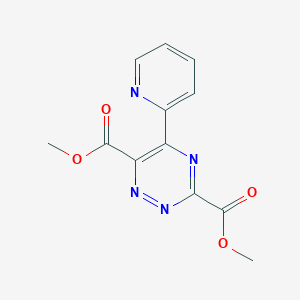
![2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14385768.png)
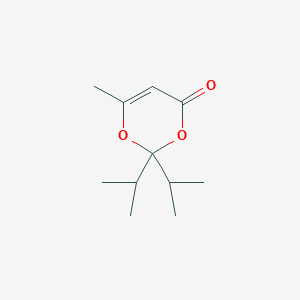
![1,1'-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14385777.png)
